molecular formula C18H19NOS B5779235 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5779235
M. Wt: 297.4 g/mol
InChI Key: CQHHHSIHUOFSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as PTN, is a chemical compound that belongs to the class of thioacetamide derivatives. PTN has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood. However, it has been suggested that 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation and pain. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to have low toxicity in animal models, making it a potentially useful tool for studying the effects of inflammation and oxidative stress in vitro and in vivo. However, 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has some limitations for lab experiments. Its solubility in water is limited, which may make it difficult to use in certain assays. In addition, the exact mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential avenue of research is to further elucidate the mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, particularly its effects on COX-2 and NF-κB. Another potential area of research is to investigate the potential use of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine the efficacy and safety of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in animal models of inflammation and cancer, as well as in human clinical trials. Finally, the development of new synthesis methods for 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may lead to improved yields and increased availability for research purposes.

Synthesis Methods

2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthioacetophenone. This intermediate is then reacted with tetralin in the presence of sodium ethoxide to yield 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The overall yield of this synthesis method is approximately 35%.

Scientific Research Applications

2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential applications in pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to have anticancer activity, particularly against breast cancer cells. In addition, 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

2-phenylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-3,6,8-10,12H,4-5,7,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHHHSIHUOFSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

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